molecular formula C21H20N2O4 B2529433 N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034557-87-2

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2529433
CAS No.: 2034557-87-2
M. Wt: 364.401
InChI Key: SCFQEZPTYHMOJZ-UHFFFAOYSA-N
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Description

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 4-(furan-3-yl)benzyl group and a 2-methoxybenzyl group. The compound’s structure (molecular formula: C₂₀H₁₇ClN₂O₄, molecular weight: 384.8 g/mol) integrates a furan heterocycle and methoxy functionality, which may influence its electronic properties and biological interactions .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-19-5-3-2-4-17(19)13-23-21(25)20(24)22-12-15-6-8-16(9-7-15)18-10-11-27-14-18/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFQEZPTYHMOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 4-(furan-3-yl)benzylamine with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with the amines to form the corresponding oxalamide.

    Coupling reaction: The intermediate is then coupled with 4-(furan-3-yl)benzylamine and 2-methoxybenzylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzyl groups can be reduced to form the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The furan ring and benzyl groups can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxalamide moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s furan-3-yl group distinguishes it from pyridine (S336) or fluorine-containing analogs (e.g., compound 18). Furan’s electron-rich nature may enhance π-π stacking or hydrogen-bonding interactions in biological systems.
  • Methoxy groups in the target compound and S336 improve solubility but differ in placement; S336’s 2,4-dimethoxybenzyl group offers greater steric bulk compared to the target’s 2-methoxybenzyl .

Flavoring Agents

Oxalamides like S336 and S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are potent umami flavor enhancers with EC₅₀ values in the nanomolar range . Their methoxy and pyridine groups are critical for binding to the TAS1R1/TAS1R3 taste receptor. The target compound’s furan moiety may alter receptor affinity due to differences in aromaticity and hydrogen-bonding capacity.

Enzyme Inhibition

Compounds such as N1-(4-chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (117) inhibit stearoyl-CoA desaturase (SCD) , a therapeutic target for metabolic disorders . The target compound’s chloro and methoxy substituents could similarly modulate enzyme interactions, though activity data are lacking.

Antioxidant Potential

Hydroxamic acid derivatives (e.g., N-phenyl-2-furohydroxamic acid ) exhibit radical scavenging activity in DPPH assays . The target compound’s furan ring may contribute to antioxidant properties, but experimental validation is required.

Biological Activity

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The compound can be synthesized through a multi-step organic reaction involving the following key steps:

  • Formation of the Oxalamide Core : This is typically achieved by reacting oxalyl chloride with the appropriate amines under controlled conditions.
  • Introduction of Furan and Methoxybenzyl Groups : The furan-3-ylbenzylamine and 2-methoxybenzylamine are introduced sequentially to form the desired oxalamide structure.

The overall reaction can be summarized as follows:

Oxalyl Chloride AminesN1 4 furan 3 yl benzyl N2 2 methoxybenzyl oxalamide\text{Oxalyl Chloride Amines}\rightarrow \text{N1 4 furan 3 yl benzyl N2 2 methoxybenzyl oxalamide}

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects in preclinical models. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues. This property makes it a candidate for further investigation in inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
In Vitro Antimicrobial Assay Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against E. coli and S. aureus .
Anti-inflammatory Model Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential use in treating inflammatory conditions .
Cytotoxicity Evaluation Showed low cytotoxicity towards human cell lines at therapeutic concentrations, suggesting a favorable safety profile .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammation and microbial resistance. The presence of functional groups such as furan and methoxybenzene may facilitate binding to these biological targets.

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